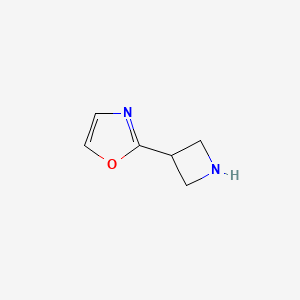

2-(Azetidin-3-YL)-1,3-oxazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8N2O |

|---|---|

Molekulargewicht |

124.14 g/mol |

IUPAC-Name |

2-(azetidin-3-yl)-1,3-oxazole |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2 |

InChI-Schlüssel |

JCRCBLHMNOIMLW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)C2=NC=CO2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yl 1,3 Oxazole and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction within the Scaffold

The construction of the azetidine ring is a significant challenge in organic synthesis due to its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org Despite this, numerous methods have been developed, driven by the prevalence of the azetidine motif in medicinal chemistry. rsc.orgnih.gov

Cycloaddition reactions are powerful tools for the rapid assembly of cyclic systems. The most classic method for synthesizing the azetidine core, specifically the 2-azetidinone (β-lactam) precursor, is the Staudinger ketene-imine cycloaddition. mdpi.com This formal [2+2] cycloaddition involves the reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine. mdpi.com The reaction is generally understood to proceed through a two-step mechanism involving a zwitterionic intermediate, which then undergoes conrotatory ring closure to form the four-membered ring. mdpi.com The stereochemical outcome is often dependent on the geometry of the starting imine, with (E)-imines typically yielding cis-β-lactams and (Z)-imines producing the trans isomers. mdpi.com

Another significant cycloaddition is the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgrsc.org This method is one of the most efficient ways to create functionalized azetidines directly. rsc.org Recent advancements have utilized visible light and photocatalysts, such as Iridium(III) complexes, to promote this reaction with precursors like 2-isoxazoline-3-carboxylates, which can react with a variety of activated and unactivated alkenes. rsc.org

Table 1: Overview of Cycloaddition Approaches for Azetidine Synthesis

| Reaction Name | Reactants | Key Features | Citation(s) |

|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | Forms 2-azetidinone (β-lactam) ring; proceeds via zwitterionic intermediate. | mdpi.com |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Photochemical [2+2] cycloaddition; can be promoted by visible light and photocatalysts. | rsc.orgrsc.org |

| Copper-catalyzed [3+1]-cycloaddition | Imido-sulfur ylides + Enoldiazoacetates | Enantioselective synthesis of 2-azetines. | nih.gov |

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a fundamental C-N bond-forming reaction that serves as a key step in the synthesis of azetidine precursors. mdpi.comfrontiersin.org This reaction is widely used to create β-amino carbonyl compounds, which can then undergo subsequent cyclization to form the azetidine ring. bohrium.com

For instance, a synthetic route can begin with an N-protected azetidin-3-one, which is converted to an α,β-unsaturated ester like methyl 2-(N-Boc-azetidin-3-ylidene)acetate via a Horner–Wadsworth–Emmons reaction. bohrium.comresearchgate.netnih.gov This Michael acceptor can then react with various nitrogen nucleophiles (NH-heterocycles) in an aza-Michael addition to yield functionalized 3-substituted azetidines. bohrium.comresearchgate.net The reaction is often catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and can proceed under mild conditions. mdpi.comnih.gov This strategy has been successfully employed to attach various heterocyclic moieties to the azetidine-3-position. mdpi.com

Intramolecular nucleophilic substitution (SN2) is a common and direct method for forming the azetidine ring. nih.govfrontiersin.org This approach typically involves a γ-amino halide or a similar substrate where a nitrogen atom attacks a carbon three atoms away, displacing a leaving group (e.g., halogen, mesylate) to close the four-membered ring. nih.govfrontiersin.org

More advanced methods leverage transition-metal catalysis. For example, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for synthesizing functionalized azetidines. rsc.org This reaction activates a seemingly unreactive C-H bond, promoting cyclization. Another approach is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds with high regioselectivity to form 3-hydroxyazetidines. nih.govfrontiersin.org This method provides an alternative to traditional SN2 cyclizations and introduces a useful hydroxyl group for further functionalization. nih.govfrontiersin.org

Table 2: Selected Intramolecular Cyclization Methods for Azetidine Synthesis

| Method | Precursor Type | Catalyst/Reagent | Key Feature | Citation(s) |

|---|---|---|---|---|

| Intramolecular SN2 | γ-amino halide/mesylate | Base | Direct cyclization via displacement of a leaving group. | nih.govfrontiersin.org |

| C(sp³)–H Amination | Picolinamide (PA) protected amines | Palladium(II) catalyst | Forms azetidine ring by activating a γ-C-H bond. | rsc.orgorganic-chemistry.org |

| Epoxide Aminolysis | cis-3,4-epoxy amines | Lanthanum(III) triflate (La(OTf)₃) | Regioselective C3-attack to form 3-hydroxyazetidines. | nih.govfrontiersin.org |

The high ring strain of certain small-ring systems can be harnessed as a driving force for chemical transformations. Strain-release-driven synthesis is a powerful strategy for constructing azetidines from even more strained precursors like 1-azabicyclo[1.1.0]butanes. acs.orgthieme-connect.com These highly strained molecules react with nucleophiles, such as organometallic reagents, leading to the selective cleavage of the central C-N bond and formation of a functionalized azetidine. acs.orgrsc.org

A notable application of this concept is the homologation of boronic esters. acs.orgthieme-connect.com In this process, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester. The resulting boronate complex, upon activation, undergoes a 1,2-migration that cleaves the central C-N bond, relieving ring strain and yielding an azetidinyl boronic ester. acs.org This method is modular and allows for the stereospecific construction of a diverse range of substituted azetidines. acs.org Ring expansion of aziridines, often using dimethylsulfoxonium methylide, also provides a viable route to the azetidine core. organic-chemistry.org

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.com These principles can be applied to the synthesis of azetidine-containing scaffolds. Key strategies include the use of safer, biodegradable solvents like water or ethanol, or performing reactions under solvent-free conditions. ijpsjournal.com

Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and improve yields, thereby reducing energy consumption compared to conventional heating. ijpsjournal.com Furthermore, the use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Palladium-catalyzed C-H amination, for example, is more atom-economical than classical methods that require pre-functionalization and generate stoichiometric byproducts. rsc.orgorganic-chemistry.orgijpsjournal.com Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions, further reducing the environmental footprint of the synthesis. ijpsjournal.com

Approaches for 1,3-Oxazole Ring Formation within the Scaffold

The 1,3-oxazole ring is a common heterocycle in natural products and pharmaceuticals. nih.gov Its synthesis is well-established, with several reliable methods available that could be applied to form the 2-(Azetidin-3-YL)-1,3-oxazole structure.

Classic methods include the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino ketones) and the van Leusen reaction (from aldehydes and TosMIC). A widely used modern approach involves the reaction of α-bromoketones with amides. organic-chemistry.org More sustainable variations of this have been developed using visible-light photocatalysis, which allows the reaction to proceed at room temperature without transition-metal catalysts. organic-chemistry.org

Another efficient strategy involves the PIDA (phenyliodine diacetate)-mediated intramolecular cyclization of enamides, which provides a metal-free pathway to functionalized oxazoles. organic-chemistry.org The oxazole (B20620) ring can also be constructed by starting with simpler precursors and building the substitution pattern directly onto the ring. For example, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position creates a reactive carbanion that can be trapped with various electrophiles, followed by nucleophilic displacement of the sulfonyl group to install a different substituent at C-2. acs.org A direct synthesis of a 5-(N-Boc-azetidin-3-yl)-1,2-oxazole derivative has been reported via the reaction of a β-enamino ketoester precursor with hydroxylamine (B1172632) hydrochloride, showcasing the integration of the azetidine moiety prior to oxazole ring formation. nih.gov

Table 3: Common Synthetic Routes to the 1,3-Oxazole Ring

| Method | Reactants | Key Features | Citation(s) |

|---|---|---|---|

| From α-haloketones | α-bromoketone + Amide/Benzylamine | A versatile and common method; can be promoted by photocatalysis. | organic-chemistry.org |

| Oxidative Cyclization | Enamide | Metal-free intramolecular C-O bond formation mediated by PIDA. | organic-chemistry.org |

| From β-enamino ketoesters | β-enamino ketoester + Hydroxylamine | Condensation reaction to form the oxazole (or isoxazole) ring system. | nih.gov |

| Functionalization | 2-(Phenylsulfonyl)-1,3-oxazole + Electrophiles | Site-selective deprotonation at C-5 followed by substitution. | acs.org |

Van Leusen Oxazole Synthesis via Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis is a powerful and widely used method for creating the oxazole ring from an aldehyde and Tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov For the synthesis of this compound, the key starting material would be a protected azetidine-3-carbaldehyde (B13561631).

The mechanism involves the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. wikipedia.orgyoutube.com Subsequent elimination of the tosyl group, which is an excellent leaving group, under basic conditions leads to the formation of the aromatic oxazole ring. organic-chemistry.org This one-pot reaction is valued for its mild conditions and operational simplicity. mdpi.com Microwave-assisted Van Leusen synthesis has also been reported, offering high yields and efficiency. mdpi.com

Table 1: Examples of Van Leusen Oxazole Synthesis

| Aldehyde Precursor | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol (B129727) | 5-(2-chloroquinolin-3-yl)oxazole | 83% | nih.govmdpi.com |

| α,β-unsaturated aldehydes | K₂CO₃ | Methanol | 5-(aryl/furyl/thienyl/pyridylethenyl) oxazoles | Good | mdpi.com |

| 4-formylphenylboronic ester | K₂CO₃ | Methanol | Oxazole substituted arylboronic ester | N/A | nih.govmdpi.com |

| Indole-3-carboxaldehyde | Ambersep® 900(OH) | DME/Methanol | 5-(1H-indol-3-yl)oxazole | 66% | nih.govmdpi.com |

Oxidative Cyclization Reactions (e.g., from Enamides and Enamines)

Oxidative cyclization of enamides is another robust strategy for synthesizing substituted oxazoles. This method involves an intramolecular C-O bond formation, often mediated by heavy-metal-free reagents like hypervalent iodine compounds (e.g., Phenyliodine diacetate - PIDA) or through catalysis with copper salts. organic-chemistry.orgacs.org

In a typical PIDA-mediated reaction, the enamide undergoes an intramolecular oxidative cyclization, which is often promoted by a Lewis acid such as BF₃·Et₂O. organic-chemistry.org This approach is advantageous as it avoids the use of toxic heavy metals. organic-chemistry.orgacs.org Alternatively, copper(II)-catalyzed oxidative cyclization of enamides allows for the formation of 2,5-disubstituted oxazoles at room temperature via vinylic C-H bond functionalization. organic-chemistry.orgamazonaws.com These methods provide access to a wide range of functionalized oxazoles, including those with aryl, vinyl, and alkyl substituents. organic-chemistry.org

Table 2: Oxidative Cyclization Methods for Oxazole Synthesis

| Substrate | Reagent/Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Enamides | PIDA, BF₃·Et₂O | DCE, Reflux | Functionalized oxazoles | Up to 90% | organic-chemistry.org |

| Enamides | CuBr₂ (20 mol%), K₂S₂O₈ | Acetonitrile (B52724), RT | 2,5-Disubstituted oxazoles | Good | organic-chemistry.orgamazonaws.com |

| Enamides | I₂/CuI | N/A | Polysubstituted oxazoles | Good | researchgate.net |

| Enamines | Iodosobenzene (B1197198) (PhIO) | N/A | β-acyloxy enamines (oxazole precursors) | N/A | organic-chemistry.org |

Multi-component Reactions for Oxazole Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more starting materials in a single synthetic operation. semanticscholar.org For oxazole synthesis, a notable example is the three-component reaction of an aldehyde, an amine, and an isocyanoacetamide to produce polysubstituted 5-aminooxazoles. acs.org This approach is highly valued in combinatorial chemistry for its ability to generate diverse libraries of compounds from simple, readily available inputs. acs.org Another MCR involves an acid-promoted tandem cyclization that mimics the Robinson-Gabriel-type reaction to yield fully substituted oxazoles. semanticscholar.org

Table 3: Multi-component Reactions for Oxazole Synthesis

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | Amine | Isocyanoacetamide | 5-Aminooxazole | acs.org |

| Aldehyde | Amine | Isocyanide | 2-Substituted oxazoles / 2-Imidazolines | semanticscholar.org |

Palladium and Copper-Catalyzed Arylation and Alkenylation of Oxazoles

Post-synthetic modification of the oxazole ring via cross-coupling reactions is a key strategy for introducing molecular complexity. Palladium and copper catalysts are extensively used for the direct arylation and alkenylation of oxazole C-H bonds. nih.govmdpi.com These reactions typically target the C2 or C5 positions of the oxazole ring, coupling them with aryl or alkenyl halides (or their equivalents). acs.org

Microwave-assisted palladium/copper co-catalyzed direct arylation with aryl bromides under ligandless conditions provides rapid access to medicinally relevant 2,5-diaryloxazoles. nih.gov Copper-catalyzed methods can achieve stereoselective direct alkenylation of oxazoles with bromoalkenes. dntb.gov.ua These C-H activation strategies are highly atom-economical as they avoid the need for pre-functionalized starting materials. mdpi.com

Table 4: Catalyzed Arylation and Alkenylation of Oxazoles

| Reaction Type | Catalyst System | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Direct Arylation | Pd/Cu (ligandless) | Aryl Bromides | Microwave-assisted, rapid | nih.gov |

| Direct Alkenylation | Pd(OAc)₂ / Cu(OAc)₂ | Alkenes (acrylates, styrenes) | C4-olefination via C-H activation | mdpi.com |

| Direct Alkenylation | Pd/Cu | Alkenyl Bromides | Effective for various azoles | mdpi.com |

| Direct Alkenylation | Copper | Bromoalkenes | Stereoselective | dntb.gov.ua |

Metal-Free Annulation Methods for Substituted Oxazoles

To circumvent the cost and toxicity associated with transition metals, metal-free synthetic methods have gained significant attention. A notable metal-free approach for oxazole synthesis is the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source. nih.govacs.org This reaction is typically mediated by a hypervalent iodine(III) reagent, such as iodosobenzene (PhIO), in the presence of a strong acid like triflic acid (TfOH). organic-chemistry.org The process allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from simple precursors. organic-chemistry.org This methodology is environmentally benign and has been applied to the synthesis of anti-inflammatory drugs. acs.orgorganic-chemistry.org

Table 5: Metal-Free [2+2+1] Annulation for Oxazole Synthesis

| Alkyne | Nitrile | Oxygen Source / Mediator | Product Type | Reference |

|---|---|---|---|---|

| Terminal/Internal Alkynes | Various Nitriles | PhIO / TfOH | 2,4-Di- and 2,4,5-trisubstituted oxazoles | acs.orgorganic-chemistry.org |

| α-diazocarbonyl ketones | Aryl/alkyl nitriles | Organoboron Lewis acid | Polysubstituted oxazoles | dntb.gov.ua |

Ring Expansion of Azirines to Oxazoles

The ring expansion of aziridines or their unsaturated counterparts, 2H-azirines, provides a unique entry to the oxazole scaffold. One strategy involves a base-mediated intermolecular substitution between 2-acyloxy-2H-azirines and a nucleophile, followed by the ring expansion of the resulting 2H-azirine intermediate. acs.org This method is metal-free and offers straightforward access to highly substituted oxazoles with excellent functional group tolerance. acs.org Another approach describes the ring expansion of keto aziridines to 2,5-diaryloxazoles in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and iodine. thieme-connect.com More recently, a two-step process involving aziridination of an alkenyl precursor followed by thermal ring expansion has been developed. acs.org

Table 6: Oxazole Synthesis via Ring Expansion

| Starting Material | Reagents | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 2-Acyloxy-2H-azirines | Base, Nucleophile | Cascade substitution-cyclization | Highly substituted oxazoles | acs.org |

| Keto aziridines | DCC, Iodine | C-C bond cleavage and cyclization | 2,5-Diaryloxazoles | thieme-connect.com |

| (Acyl)alkenyl thiophenes | Phthalimide derivative | Aziridination then thermal expansion | 2-Thiophenylsubstituted oxazoles | acs.org |

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In oxazole synthesis, this is achieved through the use of alternative energy sources, environmentally benign solvents, and recyclable catalysts. ijpsonline.com Green approaches include microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, and ultrasound-mediated reactions (sonochemistry), which enhance reaction rates through acoustic cavitation. ijpsonline.comnih.govnih.gov The use of greener media, such as water or ionic liquids, is another key aspect. ijpsonline.com For instance, a modified Van Leusen reaction has been developed using β-cyclodextrin as a catalyst in water, allowing the reaction to proceed at lower temperatures with only catalytic amounts of base. mdpi.com These methods not only minimize hazardous waste but also often improve reaction efficiency and energy consumption compared to conventional techniques. ijpsonline.comresearchgate.net

Table 7: Comparison of Conventional vs. Green Synthetic Approaches

| Reaction | Conventional Method | Green Approach | Advantages of Green Approach | Reference |

|---|---|---|---|---|

| Van Leusen Synthesis | K₂CO₃, Methanol, Reflux | β-cyclodextrin, Water, 50 °C | Use of water as solvent, lower temperature, catalytic base | mdpi.com |

| General Synthesis | Organic solvents, conventional heating | Microwave Irradiation | Reduced reaction time, high yields, energy efficiency | ijpsonline.comnih.gov |

| Cycloaddition | Conventional heating | Ultrasonic Irradiation (USI) | Enhanced reaction rates, improved yields | nih.gov |

Convergent and Linear Synthetic Routes to the this compound Core

The construction of the this compound scaffold can be approached through either linear or convergent synthetic strategies. A linear synthesis involves the stepwise modification of a starting material to build the final product, sequentially constructing one ring and then the other. In contrast, a convergent synthesis involves the independent synthesis of the azetidine and oxazole precursors, which are then combined in a final step to form the target molecule.

A common and logical approach to synthesizing the this compound core is the sequential construction of the two heterocyclic rings. This strategy typically involves the synthesis of a stable, functionalized azetidine precursor, followed by the formation of the oxazole ring.

One plausible pathway begins with a protected azetidine-3-carboxylic acid. This key intermediate can be coupled with an aminoketone, followed by cyclodehydration to form the oxazole ring, a method known as the Robinson-Gabriel synthesis. thepharmajournal.com Another route involves converting the azetidine-3-carboxylic acid into an amide and then reacting it with an α-haloketone. nih.gov

An alternative sequential approach starts with the formation of the oxazole ring. For instance, a molecule containing a functional handle suitable for a subsequent cyclization to form the azetidine ring can be synthesized. However, building the strained four-membered ring at a late stage can be challenging. Therefore, the more prevalent strategy is to first construct the azetidine ring and then append the oxazole moiety. magtech.com.cn

Table 1: Potential Sequential Synthetic Reactions

| Step | Reaction Type | Starting Material (Azetidine-first) | Reagents | Product |

|---|---|---|---|---|

| 1 | Amide Coupling | N-Protected azetidine-3-carboxylic acid | Amino ketone, coupling agent | N-(2-oxoalkyl)azetidine-3-carboxamide |

| 2 | Cyclodehydration (Robinson-Gabriel) | N-(2-oxoalkyl)azetidine-3-carboxamide | Dehydrating agent (e.g., H₂SO₄, P₂O₅) | N-Protected this compound |

Achieving stereochemical and regiochemical control is paramount in the synthesis of complex molecules like this compound, particularly when chirality is a factor.

Stereoselectivity: The synthesis of enantiopure azetidines is a key step toward stereoselective synthesis of the final compound. Chiral azetidin-3-ones can be prepared with high enantiomeric excess through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This chiral ketone then serves as a versatile precursor, allowing for the introduction of the oxazole moiety while retaining the stereochemistry at the C-3 position of the azetidine ring. The Staudinger synthesis of β-lactams (azetidin-2-ones) from ketenes and imines is another well-known stereoselective reaction that can produce specific cis or trans isomers, which could potentially be modified to yield the desired 3-substituted azetidine. mdpi.com

Regioselectivity: Regioselectivity is crucial in ensuring the oxazole ring is attached at the C-3 position of the azetidine and that the azetidinyl group is at the C-2 position of the oxazole. Synthetic strategies are designed to direct the bond formation to these specific positions. For example, starting with azetidine-3-carboxylic acid or azetidine-3-carbonitrile (B1291615) ensures that the subsequent reactions to form the oxazole ring occur at the desired C-3 position. The choice of oxazole synthesis method also dictates regiochemistry. While the van Leusen reaction typically yields 5-substituted oxazoles, other methods like the reaction of azirines with acyl chlorides or the cyclization of propargylic amides can be employed to generate 2-substituted oxazoles. beilstein-journals.orgnih.govresearchgate.net

The use of protecting groups is essential in the multi-step synthesis of this compound to prevent unwanted side reactions. jocpr.com The secondary amine of the azetidine ring is nucleophilic and requires protection during the synthesis of the oxazole moiety.

The choice of a protecting group is critical; it must be stable to the reaction conditions used in subsequent steps and easily removable at a late stage of the synthesis without affecting the final structure. jocpr.com Commonly used protecting groups for the azetidine nitrogen include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups.

Boc Group: This group is widely used due to its stability under many reaction conditions and its straightforward removal with mild or strong acids (e.g., trifluoroacetic acid, TFA). nih.gov

Cbz Group: This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Sulfonyl Groups: Groups like tert-butanesulfonyl (Bus) have been used effectively in azetidine synthesis. The Bus group, for instance, can be removed from the azetidine ring under acidic conditions. nih.gov

Table 2: Common Protecting Groups for Azetidine Synthesis

| Protecting Group | Abbreviation | Introduction Method | Removal Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA, HCl) | Stable to base, hydrogenation |

| Benzyloxycarbonyl | Cbz | Reaction with benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base |

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors for both the azetidine and oxazole rings.

Azetidine Precursors: The synthesis of azetidines can be achieved through various cyclization reactions. magtech.com.cn A critical intermediate is a suitably protected azetidine functionalized at the C-3 position.

N-Protected Azetidin-3-ones: These are versatile substrates. A flexible synthesis of chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov

N-Protected Azetidine-3-carboxylic acid: This precursor can be prepared through the oxidation of the corresponding alcohol or other established routes. It is a direct precursor for amide formation, leading to oxazole synthesis via the Robinson-Gabriel pathway.

Methyl (N-Boc-azetidin-3-ylidene)acetate: This intermediate can be prepared from N-Boc-azetidin-3-one through a Horner–Wadsworth–Emmons reaction and can be used in Michael additions to introduce functionality. nih.gov

Oxazole Precursors: The choice of oxazole precursor depends on the synthetic route chosen to form the oxazole ring.

α-Haloketones and Acyl Chlorides: These are common reagents in classical oxazole syntheses, such as the Robinson-Gabriel and Fischer methods. thepharmajournal.comnih.gov

Tosylmethyl isocyanide (TosMIC): This reagent is used in the van Leusen oxazole synthesis, reacting with an aldehyde to form the oxazole ring. nih.gov An N-protected azetidine-3-carbaldehyde would be the corresponding precursor in this case.

Propargylic Amides: Cycloisomerization of propargylic amides, often catalyzed by gold or other transition metals, provides another route to oxazoles. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Azetidin 3 Yl 1,3 Oxazole Scaffolds

Reactivity of the Azetidine (B1206935) Moiety in the Hybrid System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its reactivity, making it susceptible to reactions that relieve this strain. rsc.org

Ring-Opening Reactions and Strain-Driven Transformations

The considerable ring strain of azetidines makes them prone to ring-opening reactions. rsc.org This reactivity can be triggered under appropriate conditions, leading to the cleavage of the C-N or C-C bonds within the four-membered ring. While specific studies on the 2-(azetidin-3-yl)-1,3-oxazole system are not extensively detailed in the provided results, the general principles of azetidine chemistry suggest that this hybrid molecule would be susceptible to such transformations. For instance, nucleophilic attack at a carbon atom of the azetidine ring can lead to ring cleavage. The reactivity of azetidines lies between the less stable, highly reactive aziridines and the more stable, unreactive pyrrolidines, offering a balance of handleability and tunable reactivity. rsc.org

Rearrangement Pathways (e.g., to Pyrrolidine Skeletons)

Rearrangement reactions of azetidines can lead to the formation of more stable five-membered ring systems, such as pyrrolidines. While the direct rearrangement of this compound to a pyrrolidine-oxazole hybrid is not explicitly documented in the search results, similar transformations are known in heterocyclic chemistry. For instance, the expansion of the aziridine (B145994) ring, a three-membered analogue, to various five-membered heterocycles like pyrroles and oxazoles is a well-established synthetic strategy. scispace.com These types of rearrangements often proceed through intermediates that allow for the insertion of atoms or groups into the ring, leading to its expansion.

Reactivity of the 1,3-Oxazole Moiety in the Hybrid System

The 1,3-oxazole ring is an aromatic heterocycle containing both an oxygen and a nitrogen atom. thepharmajournal.com Its aromaticity renders it less reactive than its non-aromatic counterparts, but it still participates in a variety of substitution and functionalization reactions. thepharmajournal.comwikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic nature of the ring and any existing substituents.

Electrophilic Substitution: Electrophilic attack on the oxazole ring generally occurs at the C5 position, especially when the ring is activated by electron-donating groups. thepharmajournal.comsemanticscholar.org However, some sources suggest that the most reactive position for electrophilic substitution is C4. pharmaguideline.com The presence of the azetidine group at the C2 position could influence the electron density of the oxazole ring and thus direct incoming electrophiles.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are less common but can occur, particularly when a good leaving group is present. thepharmajournal.comnumberanalytics.com The order of reactivity for the displacement of halogens on the oxazole ring is C2 > C4 > C5. thepharmajournal.comsemanticscholar.org Therefore, if a halogen were introduced at the C2 position of the oxazole ring in the hybrid system, it would be the most susceptible to nucleophilic attack. However, nucleophilic attack can sometimes lead to ring cleavage rather than substitution. pharmaguideline.com

| Reaction Type | Preferred Position(s) | Influencing Factors | Reference |

|---|---|---|---|

| Electrophilic Substitution | C5 or C4 | Presence of electron-donating groups. | thepharmajournal.comsemanticscholar.orgpharmaguideline.com |

| Nucleophilic Substitution (with leaving group) | C2 > C4 > C5 | Presence and nature of the leaving group. | thepharmajournal.comsemanticscholar.org |

Functionalization at C-2, C-4, and C-5 Positions of the Oxazole Ring

The different carbon positions of the oxazole ring exhibit distinct reactivities, allowing for selective functionalization.

C2-Position: The proton at the C2 position of the oxazole ring is the most acidic, with a pKa of approximately 20. semanticscholar.org This acidity allows for deprotonation at this position, creating a nucleophilic center that can react with various electrophiles. wikipedia.org This strategy has been used for the direct C2-H lithiation of oxazoles, followed by reaction with electrophiles to introduce substituents at this position. nih.gov

C4 and C5-Positions: Functionalization at the C4 and C5 positions is also achievable. For instance, halogenation at C5 can be accomplished through selective deprotonation, and a subsequent "halogen dance" reaction can move the halogen to the C4 position. nih.govresearchgate.net These halogenated oxazoles can then undergo cross-coupling reactions to introduce a variety of substituents. researchgate.net Additionally, methods for the synthesis of 4,5-disubstituted oxazoles have been developed, highlighting the accessibility of these positions for substitution. rsc.org

| Position | Reactivity/Functionalization Strategy | Reference |

|---|---|---|

| C2 | Most acidic proton; deprotonation followed by reaction with electrophiles. | wikipedia.orgsemanticscholar.orgnih.gov |

| C4 | Accessible through "halogen dance" from C5-halogenated oxazoles followed by cross-coupling. | nih.govresearchgate.net |

| C5 | Selective deprotonation and halogenation followed by cross-coupling. | nih.govresearchgate.net |

Inter-Ring Reactivity and Transformations within the this compound System

The proximity of the azetidine and oxazole rings in the this compound scaffold allows for the possibility of intramolecular reactions and transformations involving both rings. While specific examples for this exact hybrid are not prevalent in the provided search results, analogous systems suggest potential pathways. For instance, the nitrogen of the azetidine ring could potentially interact with the oxazole ring, especially if the oxazole ring is activated. Furthermore, reactions initiated on one ring could lead to subsequent transformations involving the other. For example, a ring-opening of the azetidine could generate a reactive intermediate that then interacts with the oxazole moiety. The synthesis of related hybrid systems, such as azetidine-oxazole hybrids, has been reported, indicating the chemical feasibility of connecting these two ring systems. ijpsr.com

Influence of Azetidine Substitution on Oxazole Reactivity

The substitution on the azetidine ring, particularly at the N-1 position, significantly modulates the electronic properties and, consequently, the reactivity of the attached oxazole ring. The azetidine nitrogen can bear either electron-donating or electron-withdrawing groups, which electronically influence the oxazole system.

Generally, the oxazole ring is considered an electron-poor heterocycle, making it susceptible to nucleophilic attack, especially at the C2 position. pharmaguideline.comresearchgate.net Electrophilic substitution, on the other hand, is generally difficult unless the ring is activated by electron-donating substituents. pharmaguideline.comthepharmajournal.com The position of electrophilic attack on an unsubstituted oxazole ring follows the reactivity order of C4 > C5 > C2. pharmaguideline.com

When the azetidine nitrogen is unprotected (a secondary amine), the lone pair of electrons can exert a mild electron-donating effect on the oxazole ring, thereby slightly activating it towards electrophilic attack. However, the basicity of the azetidine nitrogen itself is a more significant factor, as it will readily react with electrophiles. thepharmajournal.com

More commonly, the azetidine nitrogen is protected with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, to enhance stability and facilitate handling. chemrxiv.org An N-Boc group, being an amide-like substituent, reduces the electron-donating capacity of the nitrogen atom. This deactivation of the azetidine nitrogen electronically shields the oxazole ring to some extent, making it less susceptible to electrophilic attack than an N-alkylated analogue.

Conversely, the presence of a strongly electron-withdrawing group on the azetidine nitrogen, such as a tosyl (Ts) or an ethylsulfonyl group, would significantly deactivate the oxazole ring towards electrophilic substitution. mdpi.com These groups pull electron density away from the azetidine ring and, by extension, from the oxazole ring, making electrophilic attack more challenging.

The influence of azetidine substitution on the oxazole ring's reactivity towards nucleophiles is also noteworthy. While the C2 position of the oxazole is inherently electrophilic, this character can be enhanced by electron-withdrawing substituents on the azetidine. An N-sulfonylated azetidine, for example, would render the C2 and C5 positions of the oxazole even more electron-deficient and thus more prone to nucleophilic attack, potentially leading to ring-opening reactions. pharmaguideline.comresearchgate.net

Detailed research findings on the direct influence of azetidine substituents on oxazole reactivity are summarized in the following table, which is constructed from known reactivity principles of oxazoles.

| Azetidine N-1 Substituent | Expected Influence on Oxazole Ring | Predicted Reactivity |

| -H (unprotected) | Mildly activating (electron-donating) | Increased reactivity towards electrophiles (though the azetidine N is more reactive). |

| -Boc (tert-butoxycarbonyl) | Mildly deactivating (electron-withdrawing) | Standard oxazole reactivity, with a slight decrease in susceptibility to electrophiles. |

| -SO₂R (e.g., tosyl) | Strongly deactivating (electron-withdrawing) | Decreased reactivity towards electrophiles; increased susceptibility to nucleophilic attack at C2/C5. |

| -Alkyl | Activating (electron-donating) | Increased reactivity towards electrophiles compared to the N-Boc analogue. |

Influence of Oxazole Substitution on Azetidine Reactivity

The reactivity of the azetidine ring is largely dictated by its ring strain (approximately 25.4 kcal/mol), which makes it susceptible to nucleophilic ring-opening reactions. rsc.org The nitrogen atom's nucleophilicity and the ease of ring-opening can be significantly altered by substituents on the oxazole ring.

An unsubstituted this compound possesses a secondary amine that is nucleophilic and can undergo reactions such as alkylation and acylation. thepharmajournal.comjst.go.jp The presence of the oxazole ring, being an electron-withdrawing heterocycle, reduces the basicity and nucleophilicity of the azetidine nitrogen compared to a simple alkyl-substituted azetidine.

Substituents on the oxazole ring can further modulate the reactivity of the azetidine moiety. Electron-withdrawing groups on the oxazole ring, such as a carboxylate or a nitro group at the C4 or C5 position, will further decrease the electron density on the azetidine nitrogen. This reduction in nucleophilicity would make reactions like N-alkylation or N-acylation more difficult.

Conversely, electron-donating groups on the oxazole ring, such as a methyl or methoxy (B1213986) group, would be expected to increase the electron density on the azetidine nitrogen, thereby enhancing its nucleophilicity and basicity. evitachem.com

The stability of protecting groups on the azetidine nitrogen can also be influenced by oxazole substituents. For instance, the acid-catalyzed removal of an N-Boc group involves protonation of the carbonyl oxygen. An electron-withdrawing group on the oxazole ring would destabilize the resulting positive charge, potentially making the deprotection more sluggish. Conversely, electron-donating groups on the oxazole could facilitate this deprotection step.

Lewis acid-mediated ring-opening of N-activated azetidines is a common transformation. organic-chemistry.org The coordination of a Lewis acid to the azetidine nitrogen enhances the ring strain and facilitates nucleophilic attack. organic-chemistry.org The electronic nature of the oxazole substituents would influence the Lewis basicity of the azetidine nitrogen. Electron-withdrawing groups on the oxazole would decrease the nitrogen's ability to coordinate with a Lewis acid, potentially requiring harsher reaction conditions for ring-opening.

The following table summarizes the expected influence of oxazole substituents on the reactivity of the azetidine ring based on established principles of azetidine chemistry.

| Oxazole Substituent (Position) | Expected Influence on Azetidine Ring | Predicted Reactivity |

| -H (unsubstituted) | Baseline electron-withdrawing effect | Moderate nucleophilicity of azetidine nitrogen. |

| -CO₂Me (C4) | Strongly deactivating (electron-withdrawing) | Decreased nucleophilicity and basicity of azetidine nitrogen; slower N-alkylation/acylation. |

| -CH₃ (C4/C5) | Activating (electron-donating) | Increased nucleophilicity and basicity of azetidine nitrogen; faster N-alkylation/acylation. |

| -NO₂ (C4/C5) | Very strongly deactivating (electron-withdrawing) | Significantly reduced nucleophilicity of azetidine nitrogen; potential for enhanced ring strain reactivity under specific conditions. |

| -Br (C5) | Deactivating (electron-withdrawing via induction) | Decreased nucleophilicity of the azetidine nitrogen. |

Derivatization and Functionalization Strategies for 2 Azetidin 3 Yl 1,3 Oxazole

Peripheral Modification of the Azetidine (B1206935) Nitrogen (N-substitution)

The secondary amine of the azetidine ring is a prime site for peripheral modification through N-substitution reactions. This approach is widely used to introduce a variety of functional groups, thereby modulating the physicochemical properties of the parent molecule.

Standard N-alkylation reactions can be employed to introduce simple alkyl or more complex cyclic systems. For instance, N-alkylation of azetidine-containing scaffolds with reagents like allyl bromide has been reported. Further manipulation of these introduced groups, such as through ring-closing metathesis, can lead to the formation of fused or bridged ring systems, significantly increasing the structural diversity of the resulting molecules. nih.gov

Another common strategy involves the acylation of the azetidine nitrogen. Reactions with acyl chlorides, such as chloroacetyl chloride in the presence of a base like triethylamine, are frequently employed to introduce acyl groups. orientjchem.orgkoreascience.krnih.gov These acylated derivatives can serve as intermediates for further functionalization.

Furthermore, the azetidine nitrogen can be incorporated into more complex heterocyclic systems. For example, reaction with chloroacetyl chloride can lead to the formation of a β-lactam (azetidin-2-one) ring fused to the original azetidine. koreascience.krnih.gov

Side-Chain Elaboration on the Azetidine Ring (C-substitution)

While modifications at the azetidine nitrogen are more common, elaboration of the carbon framework of the azetidine ring (C-substitution) offers another avenue for structural diversification. These strategies often involve multi-step synthetic sequences starting from more decorated precursors.

One approach involves the synthesis of densely functionalized azetidine ring systems that can be used to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, starting from β-amino alcohols, multi-step sequences involving protection, activation, and cyclization can yield substituted azetidines. These substituted azetidines can then undergo further transformations, such as ring expansions or spirocyclizations, to generate complex molecular architectures. nih.gov

Structure-activity relationship studies on C3-substituted azetidine fragments have shown that the nature of the substituent at this position can significantly impact biological activity. For instance, in a study of azetidinyl oxadiazoles, only a few of the 24 commercially available C3-substituted azetidine fragments retained cysteine reactivity, highlighting the importance of the substituent at this position. nih.gov

Modifications on the 1,3-Oxazole Ring System

The 1,3-oxazole ring provides multiple sites for modification, allowing for the introduction of various functionalities that can influence the molecule's biological activity and properties.

Introduction of Alkyne Functionalities (e.g., Ethynyl (B1212043) Oxazoles)

The introduction of an alkyne group, particularly an ethynyl group, onto the oxazole (B20620) ring is a valuable strategy for creating versatile building blocks for further derivatization. chemrxiv.org The Sonogashira coupling reaction is a common and effective method for this transformation. chemrxiv.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-oxazole (e.g., a bromo-oxazole) with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMS-acetylene) or triisopropylsilylacetylene (TIPS-acetylene), followed by deprotection to yield the terminal alkyne. chemrxiv.org

The synthesis of the precursor halo-oxazoles can be achieved through a lithiation-bromination sequence. chemrxiv.org For instance, treatment of an oxazole with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) followed by quenching with a bromine source such as N-bromosuccinimide (NBS) can provide the desired bromo-oxazole. chemrxiv.orgchemrxiv.org The choice of base can be crucial for achieving regioselectivity in the deprotonation step. chemrxiv.org

An N-Boc-protected 2-ethynyl-5-azetidinyl oxazole has been successfully synthesized using a general metallation-bromination-coupling reaction sequence. chemrxiv.org This demonstrates the feasibility of introducing an alkyne functionality onto an oxazole ring that is already substituted with an azetidine moiety.

Click Chemistry Applications for Conjugate Formation

Terminal alkynes, such as those introduced in ethynyl oxazoles, are highly useful handles for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.govinterchim.fr This reaction provides an efficient and high-yielding method for forming a stable 1,2,3-triazole ring, linking the oxazole scaffold to another molecule containing an azide (B81097) group. chemrxiv.orgnih.gov

The CuAAC reaction is known for its high efficiency, wide scope, and tolerance of a broad range of functional groups. organic-chemistry.org It can be performed under mild, often aqueous, conditions. organic-chemistry.org The reaction between an ethynyl oxazole and an azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO4 with a reducing agent, leads to the formation of a 1,4-disubstituted triazole. chemrxiv.orgnih.gov This strategy has been shown to be effective for a variety of azides, yielding cycloadducts in high purity and yield (often over 90%). chemrxiv.org

A derivative of an azetidinyl oxadiazole bearing an alkyne moiety has been synthesized for use in affinity tagging and enrichment studies, showcasing the utility of click chemistry in chemical biology applications. nih.gov

| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst | Product (Triazole Conjugate) | Key Features |

| 2-Ethynyl-oxazole | Various organic azides | CuSO4 | 2-(1,2,3-Triazol-4-yl)-oxazole derivatives | High efficiency and yield (>90%) chemrxiv.org |

| Alkyne-modified azetidinyl oxadiazole | Azide-tagged biomolecules | Copper(I) source | Covalently tagged biomolecules | Used for affinity tagging and enrichment nih.gov |

Formation of Conjugates and Hybrid Molecules

The ability to functionalize both the azetidine and oxazole rings allows for the creation of a wide range of conjugates and hybrid molecules. Molecular hybridization involves combining two or more pharmacophores to produce a new compound with potentially enhanced biological activity or an improved pharmacokinetic profile. mdpi.com

Click chemistry, as described above, is a powerful tool for creating such conjugates. The triazole linker formed through the CuAAC reaction is not just a passive linker; it can participate in hydrogen bonding and act as a substitute for an amide bond, potentially influencing the biological activity of the conjugate. nih.gov

Beyond click chemistry, other synthetic strategies can be employed to form hybrid molecules. For example, the synthesis of acylhydrazone-oxazole hybrids has been reported, combining the pharmacophoric features of both 1,3-oxazoles and acylhydrazones. mdpi.com Similarly, thiazolyl-azetidinone hybrids have been synthesized by reacting imines of hydrazinyl-thiazoles with chloroacetyl chloride. koreascience.krresearchgate.net

Strategies for Library Synthesis and Structural Diversity Generation

The development of synthetic strategies amenable to library synthesis is crucial for exploring the structure-activity relationships of the 2-(azetidin-3-yl)-1,3-oxazole scaffold and for generating structural diversity for drug discovery programs.

Diversity-oriented synthesis (DOS) aims to access new chemical space by creating collections of structurally diverse molecules. nih.gov The synthesis and diversification of a densely functionalized azetidine ring system can provide access to a wide variety of fused, bridged, and spirocyclic ring systems, which can be valuable for generating lead-like molecules. nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been described, demonstrating the potential for high-throughput synthesis. nih.gov

The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for constructing the oxazole ring and is amenable to library synthesis. organic-chemistry.orgnih.gov This reaction can be used to prepare multi-substituted oxazoles from a variety of aldehydes. ias.ac.in The synthesis of novel pyrimidine (B1678525) derivatives containing three different heterocyclic substituents, including an oxazole formed via a Van Leusen reaction, highlights the utility of this method in constructing complex, multi-substituted molecules. nih.gov

Computational and Theoretical Investigations of 2 Azetidin 3 Yl 1,3 Oxazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular properties without the need for empirical data. DFT, in particular, is widely used for its balance of accuracy and computational cost in studying organic molecules. irjweb.combhu.ac.in For instance, DFT has been employed to analyze the molecular geometry, HOMO-LUMO energy gap, and molecular electrostatic potential of various oxazole (B20620) derivatives to predict their reactivity. irjweb.com

Electronic structure analysis provides insight into a molecule's reactivity, stability, and intermolecular interactions.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy gap between them (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing molecular reactivity; a smaller gap generally indicates higher reactivity. nih.gov For the unsubstituted oxazole core, the HOMO-LUMO gap has been calculated to be 6.957 eV, indicating high stability. nih.gov The HOMO's electron density is typically distributed around the C=C double bonds, identifying these as potential sites for electrophilic attack, while the LUMO distribution highlights electron-accepting regions. nih.gov Similar calculations for 2-(azetidin-3-yl)-1,3-oxazole would reveal how the azetidine (B1206935) ring influences the electronic properties and reactivity of the oxazole moiety.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bhu.ac.in These maps are valuable for predicting how a molecule will interact with other molecules, such as biological receptors or reactants. For various heterocyclic compounds, MEP maps have been calculated to predict sites for electrophilic or nucleophilic attack. vietnamjournal.ru An MEP analysis of this compound would pinpoint the electrostatic potential across the azetidine and oxazole rings, highlighting the nitrogen and oxygen atoms as likely regions of negative potential and the azetidine N-H proton as a site of positive potential.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is particularly important for flexible molecules like this compound, which has a rotatable bond between the azetidine and oxazole rings and can undergo nitrogen inversion within the azetidine ring.

Detailed computational studies on the related compound, 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, revealed the existence of multiple conformers. researchgate.netnih.gov The energy imparted during processes like grinding was sufficient to overcome the low energy barriers for nitrogen inversion and rotation around the C-C single bond, leading to a polymorphic transition. researchgate.netnih.gov A similar analysis for this compound would involve optimizing various possible conformers using methods like DFT (e.g., with the m06-2x/cc-pvdz method) to determine their relative stabilities (Gibbs free energy) and the energy barriers for interconversion. researchgate.net

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural features with its chemical reactivity. Computationally, this is often achieved by calculating reactivity descriptors derived from DFT. irjweb.com These descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Polymorphism and Solid-State Characteristics via Computational Methods

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with distinct physical properties. Computational methods are crucial for predicting and understanding polymorphism.

Periodic DFT (PDFT) calculations can be used to generate candidate crystal structures and calculate their lattice energies to predict the most thermodynamically stable polymorphs. researchgate.net This approach was successfully applied to 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, where two polymorphs were identified. researchgate.netnih.gov The study analyzed the pairwise interaction energies between molecules in the crystal lattice, revealing how different supramolecular synthons (e.g., hydrogen bonding patterns) led to different crystal packing arrangements (columnar vs. layered). researchgate.netnih.gov A similar computational screening for this compound could predict its likely polymorphs and their relative stabilities, which is critical information for pharmaceutical development.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction mechanism.

For example, DFT calculations have been used to study the mechanism of the Diels-Alder reaction between oxazole derivatives and singlet oxygen, identifying the transition states and calculating the activation energies. nih.gov Another study explored the reaction between benzyne (B1209423) and 1,3,4-oxadiazoles, mapping the multi-step mechanism involving zwitterionic intermediates and cyclization transition states. nih.gov Theoretical studies on the synthesis or degradation of this compound would involve locating the transition state structures for key bond-forming or bond-breaking steps and calculating the activation energy barriers to understand the reaction kinetics and feasibility. zsmu.edu.ua

Research Applications and Potential of 2 Azetidin 3 Yl 1,3 Oxazole As a Chemical Scaffold

Role as Building Blocks in Advanced Organic Synthesis

The utility of 2-(azetidin-3-yl)-1,3-oxazole as a foundational unit in organic synthesis is marked by its capacity to facilitate the construction of more elaborate molecular architectures. Its inherent structural features—a reactive secondary amine within the azetidine (B1206935) ring and multiple potential functionalization sites—make it a versatile starting point for complex molecule synthesis.

The this compound scaffold is a powerful building block for the assembly of more complex heterocyclic systems. The presence of both a strained, saturated azetidine ring and a stable, aromatic oxazole (B20620) ring provides multiple avenues for synthetic elaboration. rsc.org The secondary amine of the azetidine ring is nucleophilic and can be readily functionalized through reactions like alkylation, acylation, and arylation, allowing for the attachment of diverse substituents. nih.gov

Furthermore, the strained nature of the azetidine ring can be harnessed in ring-opening or ring-expansion reactions to generate larger, functionalized heterocyclic structures, such as piperidines. nih.gov For instance, azetidines can undergo palladium-catalyzed C-H activation and subsequent functionalization, enabling the creation of densely substituted nitrogenous rings. cam.ac.uknih.gov The oxazole ring itself, while generally stable, can participate in cycloaddition reactions under certain conditions, serving as a diene to form other heterocyclic systems like pyridines. acs.org This dual reactivity makes the this compound core a strategic starting point for creating libraries of novel and complex heterocyclic compounds with potential applications in materials science and medicinal chemistry. domainex.co.uk

In the field of chemical biology and drug discovery, there is significant interest in non-proteinogenic amino acids—amino acids not found among the 20 common protein-building blocks—and peptidomimetics, which are molecules that mimic the structure and function of peptides. The this compound scaffold serves as an excellent precursor for this class of molecules. acs.orgnih.gov

By incorporating this rigid scaffold into a peptide backbone, chemists can create conformationally constrained peptide analogues. researchgate.net The azetidine-oxazole unit acts as a surrogate for a natural amino acid, imparting specific turns or rigid structures to the resulting peptidomimetic. This conformational restriction can lead to enhanced biological activity, improved metabolic stability, and better selectivity for biological targets compared to flexible, natural peptides. rsc.org For example, oxazole-containing amino acids have been synthesized and utilized in the solid-phase parallel synthesis of pharmacologically relevant small-molecule libraries. nih.gov The ability to functionalize both the azetidine nitrogen and potentially the oxazole ring allows for the creation of a wide diversity of these unnatural amino acid building blocks. nih.gov

Table 1: Synthetic Utility of the Azetidine-Oxazole Scaffold

| Application Area | Synthetic Strategy | Resulting Structures | Reference |

|---|---|---|---|

| Complex Heterocycles | N-functionalization of azetidine ring | Substituted azetidinyl-oxazoles | nih.gov |

| Ring-expansion of azetidine | Functionalized piperidines | nih.gov | |

| Cycloaddition with oxazole ring | Pyridine derivatives | acs.org | |

| Peptidomimetics | Incorporation into peptide chains | Conformationally constrained peptides | researchgate.net |

| Use as unnatural amino acid | Novel peptidomimetic libraries | nih.gov |

Utility in Medicinal Chemistry Research and Scaffold Development

The unique physicochemical properties of the this compound scaffold make it highly attractive for medicinal chemistry research. The combination of a polar, saturated azetidine and a hydrogen-bond-accepting oxazole ring offers a structural motif that can effectively explore chemical space and interact with biological targets. enamine.netbeilstein-journals.org

The this compound framework is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that can bind to multiple, diverse biological targets. The azetidine ring is a bioisostere for larger rings like piperidine (B6355638) but with lower molecular weight and lipophilicity, which are desirable properties for drug candidates. enamine.netresearchgate.net The oxazole ring is found in numerous natural products and approved drugs, where it often serves as a key pharmacophore. beilstein-journals.orgacs.org

The synthesis of novel chemical entities based on this scaffold involves decorating the core structure with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. researchgate.net For example, derivatives of azetidine have been explored as scaffolds for creating densely substituted nitrogenous ring systems for diversity-oriented synthesis. cam.ac.uk The defined three-dimensional shape of the this compound unit provides a rigid framework that can orient substituents in precise vectors, facilitating rational drug design.

The structure of this compound lends itself to innovative prodrug strategies, where the molecule is chemically modified to be inactive until it reaches a specific physiological environment, triggering its activation.

One potential strategy involves the controlled ring-opening of the strained azetidine ring. rsc.orgnih.gov A functional group on the azetidine nitrogen could be designed to be cleaved by specific enzymes (e.g., esterases, phosphatases) or under particular conditions (e.g., pH changes), leading to the release of the active drug. This strain-release approach is a known method for achieving targeted drug delivery. rsc.org

Another advanced strategy is bioreductive activation. While not directly demonstrated for this specific compound, related heterocyclic systems are used in prodrugs activated by reductase enzymes that are overexpressed in hypoxic environments, such as solid tumors. acs.org A hypothetical prodrug could involve modifying the this compound scaffold with a quinone or nitroaromatic moiety. In a low-oxygen environment, cellular reductases would reduce this group, initiating a chemical cascade that cleaves the prodrug and releases the cytotoxic agent precisely at the tumor site. For instance, the bioreductive activation of indoloquinone compounds containing a related aziridinyl group has been shown to depend on the DT-diaphorase enzyme, which is elevated in many human tumors.

DNA-Encoded Library (DEL) technology is a powerful tool in modern drug discovery that allows for the synthesis and screening of billions of compounds simultaneously. The success of DEL relies on the use of robust building blocks that are compatible with aqueous reaction conditions and have well-defined points for diversification.

The this compound scaffold is well-suited for this purpose. Its structure as a heterocyclic amino acid-like building block makes it an ideal component for generating peptide-like or small-molecule libraries attached to DNA tags. The azetidine nitrogen provides a reliable point for amide bond formation or other coupling reactions to link to the growing library, while the oxazole portion can be pre-functionalized to introduce diversity. This type of building block has been explicitly noted for its potential application in the generation of DNA-encoded chemical libraries, which can be used to discover potent and specific ligands for protein targets.

Table 2: Medicinal Chemistry Applications of the Azetidine-Oxazole Scaffold

| Application | Strategy | Key Features of Scaffold | Reference |

|---|---|---|---|

| Novel Chemical Entities | Privileged scaffold-based design | Unique 3D shape, bioisosteric properties | enamine.netbeilstein-journals.orgresearchgate.net |

| Prodrug Design | Strain-release ring-opening | Inherent strain of azetidine ring | rsc.orgnih.gov |

| Bioreductive activation | Amenable to modification with trigger groups | acs.org | |

| DNA-Encoded Libraries | Building block for DEL synthesis | Defined diversification points, aqueous compatibility |

Emerging Applications in Materials Science (e.g., Molecular Machines)

The unique structural and electronic properties of the this compound scaffold make it a candidate for investigation in the development of advanced functional materials. Although direct applications of this specific compound are in the early stages of exploration, the characteristics of its constituent heterocyclic systems, and related molecules, suggest a significant potential, particularly in the design of molecular machines.

Molecular machines, such as molecular rotors, are at the forefront of nanotechnology, with potential applications in areas like nanofluidics, molecular computing, and responsive materials. chemrxiv.org The design of these machines often relies on the precise assembly of molecular components that allow for controlled motion, such as rotation, at the nanoscale.

Research has highlighted that ethynyl (B1212043) oxazoles are promising building blocks for the construction of molecular rotors. chemrxiv.orgchemrxiv.org The acetylene (B1199291) linker provides a linear and rigid axis for rotation with minimal steric hindrance, while the oxazole ring acts as a key structural and often functional component. chemrxiv.org A significant development in this area has been the successful synthesis of a Boc-protected 2-ethynyl-5-azetidinyl oxazole. chemrxiv.org This demonstrates the synthetic feasibility of incorporating an azetidine ring into an ethynyl oxazole framework, a crucial step towards integrating the this compound scaffold into the design of molecular rotors.

The azetidine ring itself can impart desirable properties to such a system. Its conformationally rigid and puckered four-membered ring structure can introduce specific three-dimensional features to a molecular assembly. researchgate.net This structural definition is critical in the design of complex, ordered materials where the precise spatial arrangement of components dictates function. In the context of a molecular rotor, the azetidinyl group could act as a stator or as part of a larger, more complex rotor component, influencing the rotational dynamics and the packing of the molecules in a solid-state material.

| Component | Function in Molecular Rotor Design | Relevant Properties | Supporting Evidence |

| Oxazole Ring | Core structural element, potential for functionalization. | Aromatic, planar, participates in π-stacking interactions. nih.gov | Used in the construction of supramolecular nanorotors. chemrxiv.org |

| Acetylene Linker (in derivatives) | Provides an axis for rotation. | Rigid, linear geometry, allows for rotational freedom. chemrxiv.org | Key component in assembling molecular rotors. chemrxiv.org |

| Azetidine Ring | Introduces 3D structure, potential stator element. | Conformationally rigid, puckered structure. researchgate.net | Synthesis of an azetidinyl-containing ethynyl oxazole has been demonstrated. chemrxiv.org |

Beyond molecular machines, the this compound scaffold holds promise for the development of novel polymers and supramolecular structures.

Azetidine-containing polymers have been synthesized and shown to exhibit interesting properties, including intrinsic luminescence. lboro.ac.uk The strained azetidine ring can also be opened post-polymerization, allowing for the creation of new polymeric materials with different functionalities. lboro.ac.uk This suggests that a polymer derived from a this compound monomer could possess unique optical properties and be amenable to further chemical modification.

In the field of supramolecular chemistry, oxazole derivatives are utilized as building blocks for creating macrocycles and other complex architectures. nih.gov The ability of the oxazole nitrogen to participate in non-covalent interactions, such as hydrogen bonding, is a key feature in directing the self-assembly of these structures. rsc.org The addition of the azetidine ring, with its own hydrogen bond donor/acceptor capabilities, to the oxazole scaffold could lead to the formation of novel and intricate supramolecular assemblies with applications in areas such as sensing, catalysis, and encapsulation.

The exploration of this compound in materials science is still in its nascent stages. However, based on the established properties of its constituent rings and the demonstrated potential of closely related compounds, it represents a promising scaffold for the rational design of a new generation of functional materials, from dynamic molecular machines to advanced polymers and supramolecular systems.

Advanced Analytical Methodologies for Characterization of 2 Azetidin 3 Yl 1,3 Oxazole

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For 2-(Azetidin-3-YL)-1,3-oxazole (C₆H₈N₂O), HRMS would be used to measure the exact mass of the protonated molecular ion [M+H]⁺. This experimental value is then compared to the calculated theoretical mass. A match within a very small tolerance (typically <5 ppm) confirms the molecular formula and rules out other potential formulas with the same nominal mass amazonaws.com.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈N₂O |

| Nominal Mass | 124 g/mol |

| Monoisotopic Mass | 124.0637 Da |

| Calculated Exact Mass [M+H]⁺ | 125.0710 Da |

X-ray Crystallography for Solid-State Structure and Polymorph Analysis

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the ultimate confirmation of its molecular structure in the solid state. This technique yields a precise three-dimensional model of the molecule, offering definitive data on bond lengths, bond angles, and torsional angles mdpi.commdpi.com. Furthermore, it would reveal the solid-state conformation of the molecule and detail any intermolecular interactions, such as hydrogen bonding involving the azetidine (B1206935) N-H group, which dictate the crystal packing. Analysis of different crystal forms, or polymorphs, is also possible with this method, which is critical in pharmaceutical development. While no crystal structure for this specific compound has been reported, the technique has been widely applied to characterize related oxazole (B20620) and oxadiazole derivatives nih.govrsc.org.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized compound. A reversed-phase HPLC method would typically be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid to ensure sharp peak shapes. Detection would be accomplished using a UV detector, as the oxazole ring contains a chromophore that absorbs UV light. A validated HPLC method can quantify the purity of a sample by measuring the area of the main peak relative to the total area of all observed peaks. While the target molecule is achiral, HPLC with a chiral stationary phase could be employed to separate enantiomers if a chiral derivative were to be synthesized nih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique for the qualitative monitoring of organic reactions and the assessment of compound purity. For the characterization of this compound and its synthetic precursors, TLC provides a rapid and effective means of analysis. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

In the context of synthesizing azetidinyl-oxazole derivatives, TLC is instrumental in tracking the consumption of starting materials and the formation of the desired product. The choice of the stationary and mobile phases is critical for achieving optimal separation. Typically, silica (B1680970) gel (SiO₂) serves as the stationary phase due to its polarity, which allows for the separation of a wide range of organic compounds.

For the analysis of this compound and its intermediates, such as the N-Boc protected analogue, a common stationary phase is silica gel 60 F254 coated on aluminum plates. The F254 indicator allows for the visualization of spots under UV light (254 nm). The mobile phase, or eluent, is a solvent or a mixture of solvents, and its composition is optimized to achieve a good separation, ideally with the product having a retention factor (Rƒ) between 0.3 and 0.7.

Research on structurally similar compounds, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, has employed solvent systems like hexane/ethyl acetate (B1210297) for flash column chromatography, a preparative version of TLC. This suggests that varying ratios of a nonpolar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane (B109758), methanol) would be suitable for the TLC analysis of this compound. The polarity of the mobile phase is adjusted based on the polarity of the analyte; for the more polar unprotected azetidine, a higher proportion of a polar solvent like methanol in dichloromethane might be necessary.

Table 1: Exemplary TLC Methodologies for Azetidine and Oxazole Derivatives

| Analyte | Stationary Phase | Mobile Phase (v/v) | Detection Method | Reference |

|---|---|---|---|---|

| N-Boc-azetidine derivatives | Silica Gel 60 F254 | Hexane/Ethyl Acetate (8:1) | UV light (254 nm), KMnO₄ stain | beilstein-journals.org |

| Azetidinone derivatives | Silica Gel | Ethyl Acetate/Benzene (3:7) | Not specified | jocpr.com |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the characterization of newly synthesized compounds like this compound, providing information on both the purity of the compound and its molecular weight.

LC/MS is frequently used to monitor the progress of chemical reactions in real-time, allowing for the identification of intermediates and byproducts. beilstein-journals.org For the synthesis of azetidinyl-oxazole compounds, LC/MS analysis can confirm the formation of the desired product by detecting its molecular ion peak.

The liquid chromatography component separates the components of a mixture based on their interaction with the stationary phase of the column and the mobile phase. Reversed-phase chromatography is commonly employed for the analysis of small organic molecules. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency.

The mass spectrometer, coupled to the liquid chromatograph, ionizes the molecules eluting from the column and separates them based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.

For Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives, which are structurally related, LCMS has been used to confirm the molecular weight and assess purity. ijcr.inforesearchgate.net The analysis of this compound would likely employ a similar approach.

Table 2: Representative LC/MS Parameters for the Analysis of Heterocyclic Compounds

| Parameter | Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | m/z 50 - 500 |

| Expected Ion | [C₆H₈N₂O + H]⁺, m/z 125.07 |

This table represents a typical starting point for method development for the LC/MS analysis of this compound. The exact parameters would be optimized to achieve the best separation and sensitivity for the specific compound and any related impurities.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl 3-(oxazol-2-yl)azetidine-1-carboxylate (N-Boc-2-(Azetidin-3-YL)-1,3-oxazole) |

| Hexane |

| Ethyl Acetate |

| Dichloromethane |

| Methanol |

| Benzene |

| Ethanol |

| Potassium Permanganate (KMnO₄) |

| Water |